molecular formula C11H19N2+ B1226766 p-Aminophenethyltrimethylammonium CAS No. 24620-02-8

p-Aminophenethyltrimethylammonium

Cat. No.: B1226766
CAS No.: 24620-02-8
M. Wt: 179.28 g/mol
InChI Key: PXCZGGGXBGRWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Aminophenethyltrimethylammonium (pAP) is a quaternary ammonium compound widely studied for its specificity as a sympathetic ganglion stimulant. Its structure consists of a phenethyl backbone with a para-aminophenyl group and a trimethylammonium moiety. pAP exhibits high selectivity for nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia, with minimal activity on postganglionic muscarinic receptors, making it a valuable pharmacological tool .

Key properties include:

  • Mechanism: Competitive agonist at ganglionic nAChRs, with log affinity constants (log K) comparable to hexamethonium, a classic ganglionic blocker .
  • Specificity: Unlike other ganglion stimulants (e.g., nicotine, dimethylphenylpiperazinium), pAP shows negligible muscarinic or atropine-like activity in tissues like guinea pig ileum .

Properties

CAS No.

24620-02-8

Molecular Formula

C11H19N2+

Molecular Weight

179.28 g/mol

IUPAC Name

2-(4-aminophenyl)ethyl-trimethylazanium

InChI

InChI=1S/C11H19N2/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,8-9,12H2,1-3H3/q+1

InChI Key

PXCZGGGXBGRWBU-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCC1=CC=C(C=C1)N

Canonical SMILES

C[N+](C)(C)CCC1=CC=C(C=C1)N

Other CAS No.

24620-02-8

Synonyms

4-aminophenethyltrimethylammonium
4-aminophenethyltrimethylammonium iodide
p-aminophenethyltrimethylammonium
PAPETA
para-aminophenethyltrimethyammonium

Origin of Product

United States

Comparison with Similar Compounds

Ortho-Isomer: o-Aminophenethyltrimethylammonium (oAP)

The ortho-isomer (oAP) demonstrates distinct pharmacological behavior:

  • Receptor Activity : Exhibits muscarine-like properties, as shown by dose ratios <1 in hexamethonium antagonism assays (Fig. 1, ). This contrasts with pAP’s competitive antagonism (dose ratios ~20) .
  • Potency: Lower ganglionic specificity due to steric hindrance from the ortho-amino group, reducing nAChR binding efficiency .

Phenethyltrimethylammonium Derivatives

Several derivatives with modified substituents were evaluated (Table 1):

Compound Activity Profile Relative Potency (vs. pAP) Source
m-F3CC6H4(CH2)3NMe3 Inactive N/A
C6H11(CH2)3NMe3 Partial agonist (log K ≈4.2) ~0.01
p-MeC6H4CH2NMe3 Ganglionic blocker (no agonist activity) N/A
C6H5(CH2)4NMe3 Blocks carbachol effects N/A

Key Findings :

  • Hydrophobic substituents (e.g., C6H11) reduce specificity and introduce partial agonism.
  • Electron-withdrawing groups (e.g., m-CF3) abolish activity, while methyl/alkoxy groups enhance blocking effects .

Comparison with Other Ganglion Stimulants

Dimethylphenylpiperazinium (DMPP)

  • Specificity : Dual activity as a ganglion stimulant and postganglionic blocker (atropine-like), limiting its utility .
  • Affinity : Higher hexamethonium antagonism (log K =5.42) compared to pAP, suggesting stronger hydrophobic interactions .

Lobeline

  • Activity : Mixed agonist-antagonist profile; blocks carbachol at high concentrations but stimulates ganglia at low doses .
  • Potency : Lower affinity (log K =1.05×10⁶) than pAP, attributed to structural flexibility reducing receptor fit .

Nicotine

  • Muscarinic Activity : At high concentrations, nicotine activates postganglionic muscarinic receptors, unlike pAP .
  • Dose Ratios: Non-linear hexamethonium antagonism, indicating non-competitive binding .

Mechanistic Insights from Hexamethonium Antagonism

Hexamethonium’s antagonism of pAP follows competitive kinetics (dose ratio ~20), consistent with shared binding sites on nAChRs (Fig. 1, ). In contrast:

  • DMPP : Higher dose ratios suggest additional hydrophobic binding .
  • oAP : Sub-muscarinic dose ratios (<<1) imply allosteric modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.